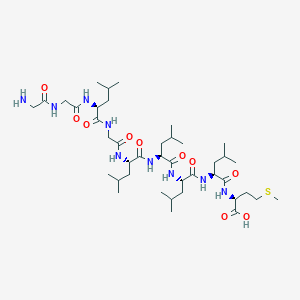

Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-methionine

Description

Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-methionine is a synthetic heptapeptide characterized by a repetitive leucine-rich sequence. Its structure comprises two glycine (Gly) residues at the N-terminus, followed by five consecutive L-leucine (Leu) residues, and a terminal L-methionine (Met). The sequence is notable for its high hydrophobicity due to the predominance of leucine, a branched-chain aliphatic amino acid, and methionine, which contains a sulfur-containing side chain.

Properties

CAS No. |

654638-31-0 |

|---|---|

Molecular Formula |

C41H75N9O10S |

Molecular Weight |

886.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C41H75N9O10S/c1-22(2)14-28(45-34(52)20-43-33(51)19-42)36(54)44-21-35(53)46-29(15-23(3)4)37(55)48-31(17-25(7)8)39(57)50-32(18-26(9)10)40(58)49-30(16-24(5)6)38(56)47-27(41(59)60)12-13-61-11/h22-32H,12-21,42H2,1-11H3,(H,43,51)(H,44,54)(H,45,52)(H,46,53)(H,47,56)(H,48,55)(H,49,58)(H,50,57)(H,59,60)/t27-,28-,29-,30-,31-,32-/m0/s1 |

InChI Key |

UBYDXBBWHWQFSX-JNRWAQIZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of such peptides may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for certain steps to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-methionine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Coupling reagents like HBTU or DIC are used for amino acid substitution.

Major Products

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups.

Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-methionine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and signaling pathways.

Medicine: Potential therapeutic applications due to its bioactivity.

Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-leucyl-L-methionine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymatic activity, alter receptor signaling, or affect protein-protein interactions.

Comparison with Similar Compounds

Key Observations:

Hydrophobicity : The target compound exhibits greater hydrophobicity than analogs like Glycyl-L-Tyrosylglycylglycyl-L-Phenylalanyl-L-Methionine (), which contains aromatic residues. However, its hydrophobicity is comparable to L-Methionine, L-leucyl-L-leucyl-L-tryptophyl-L-alanylglycyl-L-alanyl-L-leucyl-L-alanyl (), which includes tryptophan—a bulky hydrophobic residue .

Solubility : Compounds with polar residues (e.g., threonine, lysine in ) demonstrate higher solubility in aqueous environments compared to the leucine-methionine-dominated target peptide .

Chain Length and Flexibility : The target heptapeptide is shorter than ’s 16-residue peptide but shares a repetitive leucine motif, which may influence conformational rigidity or aggregation propensity .

Functional Implications : Methionine’s thioether group in the target compound could confer redox activity, a feature shared with ’s L-Leucine, L-asparaginyl-L-methionyl-L-threonyl-L-lysyl-L-leucyl-L-glutaminyl-L-leucyl-L-alanyl, which also contains methionine .

Physicochemical and Computed Properties

While experimental data for the target compound is unavailable, computed properties of analogous peptides (e.g., ) provide insights:

- Density : ~1.229 g/cm³ (similar to leucine-rich peptides) .

- Acidity (pKa) : Estimated pKa ~3.41 for terminal carboxyl groups, consistent with methionine-containing peptides .

- Thermal Stability : High leucine content may enhance thermal stability due to hydrophobic packing, as seen in leucine zipper motifs .

Research and Pharmacological Considerations

- Drug Delivery : Hydrophobic peptides like the target compound may serve as carriers for lipid-soluble therapeutics .

- Antioxidant Activity : Methionine’s sulfur moiety could participate in scavenging reactive oxygen species, akin to glutathione analogs .

- Biomaterial Engineering : Repetitive leucine sequences are utilized in self-assembling peptides for tissue engineering .

Biological Activity

Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-methionine (often abbreviated as GGGGGGM) is a synthetic peptide comprised of multiple leucine and methionine residues. This compound falls under the category of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, metabolism, and cellular functions.

- Molecular Formula : C₁₄H₂₄N₄O₄S

- Molecular Weight : 320.42 g/mol

- Structure : The compound consists of repetitive sequences of glycyl and leucyl residues, contributing to its unique properties and potential biological activities.

Glycylglycyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucyl-L-methionine exhibits biological activity primarily through its interaction with various receptors and enzymes in the body. The presence of leucine, known for its role in protein synthesis and muscle repair, suggests that this peptide may enhance anabolic processes.

2. Potential Therapeutic Applications

Research indicates that peptides similar to GGGGGGM can have several therapeutic applications:

- Muscle Growth : Leucine-rich peptides are known to stimulate muscle protein synthesis via the mTOR pathway, which may aid in muscle recovery and growth post-exercise.

- Antioxidant Properties : Some studies suggest that peptides can exhibit antioxidant activity, potentially reducing oxidative stress in cells.

- Immunomodulatory Effects : Certain peptide sequences have been shown to modulate immune responses, enhancing the body's ability to respond to pathogens.

3. Case Studies and Research Findings

Several studies have investigated the biological effects of similar peptides:

- A study focusing on leucine-rich peptides demonstrated their effectiveness in promoting muscle hypertrophy in animal models. The results indicated a significant increase in muscle mass and strength following supplementation with leucine-containing peptides .

- Another research article highlighted the antioxidant properties of a related peptide, showing that it reduced oxidative damage in cultured cells, suggesting potential applications in age-related diseases .

- Immunological studies have reported that specific peptide sequences can enhance T-cell activity, indicating a potential role in vaccine development and immune therapies .

Data Table: Comparative Analysis of Peptide Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.